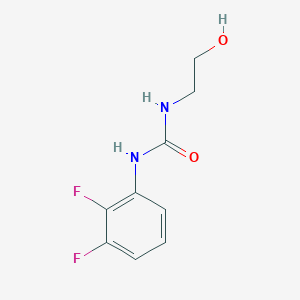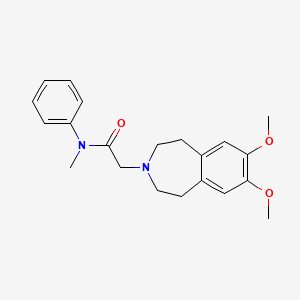
N-(3-cyanophenyl)sulfonyl-4-(3-fluorophenyl)oxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyanophenyl)sulfonyl-4-(3-fluorophenyl)oxane-4-carboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is commonly referred to as a sulfonamide compound and is known for its potential use in treating various diseases.
Mechanism of Action
N-(3-cyanophenyl)sulfonyl-4-(3-fluorophenyl)oxane-4-carboxamide works by inhibiting the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases. Carbonic anhydrase is an enzyme that is involved in the regulation of pH in the body, while matrix metalloproteinases are enzymes that are involved in the degradation of extracellular matrix proteins. Inhibition of these enzymes results in the suppression of disease progression.
Biochemical and Physiological Effects:
N-(3-cyanophenyl)sulfonyl-4-(3-fluorophenyl)oxane-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes. Studies have also shown that this compound has a low toxicity profile and does not have any significant adverse effects on the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-cyanophenyl)sulfonyl-4-(3-fluorophenyl)oxane-4-carboxamide in lab experiments is its potential use in treating various diseases. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which makes it difficult to produce in large quantities.
Future Directions
There are several future directions for the study of N-(3-cyanophenyl)sulfonyl-4-(3-fluorophenyl)oxane-4-carboxamide. One direction is the development of new drugs that are based on this compound. Another direction is the study of its potential use in treating other diseases such as infectious diseases and autoimmune disorders. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of N-(3-cyanophenyl)sulfonyl-4-(3-fluorophenyl)oxane-4-carboxamide involves a multistep process that starts with the reaction of 3-cyanophenylsulfonyl chloride with 3-fluoroaniline in the presence of a base. This reaction results in the formation of 3-(3-fluorophenyl)-N-(3-cyanophenyl)sulfonamide. The next step involves the reaction of this compound with 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate to form N-(3-cyanophenyl)sulfonyl-4-(3-fluorophenyl)oxane-4-carboxamide.
Scientific Research Applications
N-(3-cyanophenyl)sulfonyl-4-(3-fluorophenyl)oxane-4-carboxamide has been studied for its potential use in treating various diseases such as cancer, inflammation, and infectious diseases. It has been shown to inhibit the activity of certain enzymes that are involved in the progression of these diseases. Studies have also shown that this compound has anti-inflammatory and anti-tumor properties.
properties
IUPAC Name |
N-(3-cyanophenyl)sulfonyl-4-(3-fluorophenyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S/c20-16-5-2-4-15(12-16)19(7-9-26-10-8-19)18(23)22-27(24,25)17-6-1-3-14(11-17)13-21/h1-6,11-12H,7-10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBDJPIKFRBCFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC(=CC=C2)F)C(=O)NS(=O)(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dioxopyrimidin-1-yl)-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B7531997.png)
![2-acetamido-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7532003.png)

![2-[4-(3-chlorobenzoyl)-1,4-diazepan-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B7532018.png)


![N-cyclopropyl-2-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B7532035.png)
![4-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B7532050.png)
![2-Ethoxy-1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B7532055.png)
![2-Phenyl-1-[2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7532059.png)
![N-[(2-methoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532064.png)

![2-(2,4-dioxopyrimidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B7532087.png)